molecular formula C17H26N2O3 B3027367 (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286209-04-8

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate

Cat. No. B3027367
CAS RN: 1286209-04-8
M. Wt: 306.4
InChI Key: JUSOQPBZYMQCSL-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate, also known as S-1-(2-methoxybenzyl)pyrrolidine-3-carboxylic acid tert-butyl ester, is a chemical compound that has been of interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolidine-containing compounds, which have been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate has been studied for its synthesis and potential applications in medicinal chemistry. For instance, Ikuta et al. (1987) synthesized a series of related compounds, demonstrating their potential as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Process Development and Synthesis

  • Li et al. (2012) described a practical and scalable synthesis of a similar compound, highlighting its role as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Structural and Hydrogen Bond Studies

  • Abonía et al. (2007) studied related compounds, focusing on their hydrogen-bonded structures, which is crucial for understanding their molecular interactions and potential applications in drug design (Abonía et al., 2007).

Asymmetric Synthesis Research

  • Morokuma et al. (2008) conducted research on the asymmetric synthesis of related compounds, which is significant for the development of chiral drugs and molecules with specific biological activities (Morokuma et al., 2008).

Catalytic Application Studies

  • Ray et al. (2007) explored the use of related compounds in catalytic applications, specifically studying Pd(II) and Au(I) complexes of similar ligands (Ray et al., 2007).

Antibacterial Agent Synthesis

  • Jain et al. (2003) reported the synthesis of analogs of related compounds, exploring their potential as novel bacterial deformylase inhibitor-based antibacterial agents (Jain et al., 2003).

properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-7-5-6-8-15(13)21-4/h5-8,14H,9-12H2,1-4H3,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSOQPBZYMQCSL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120008
Record name Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate

CAS RN

1286209-04-8
Record name Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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